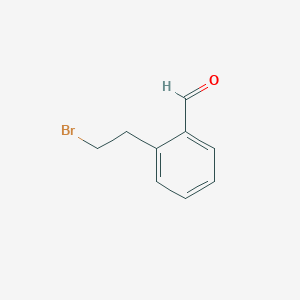

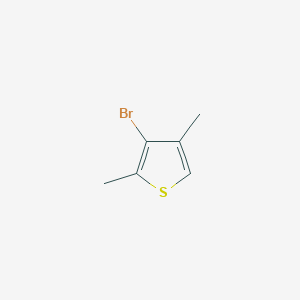

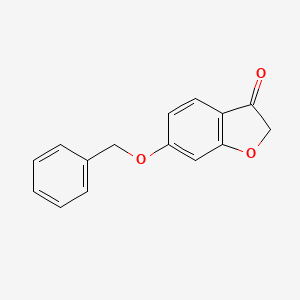

![molecular formula C17H21NO4 B1278642 Ácido 4-(benciloxicarbonilamino)biciclo[2.2.2]octano-1-carboxílico CAS No. 444344-91-6](/img/structure/B1278642.png)

Ácido 4-(benciloxicarbonilamino)biciclo[2.2.2]octano-1-carboxílico

Descripción general

Descripción

The compound "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid" is a derivative of bicyclo[2.2.2]octane-1-carboxylic acid, which is a saturated carboxylic acid with a bicyclic structure. The benzyloxycarbonyl group is a common protecting group used in peptide synthesis, and its presence on the amino group of the bicyclic carboxylic acid indicates that this compound may be of interest in the synthesis of protected amino acids or peptides.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists, involves an iodolactamization as a key step . This suggests that similar strategies could potentially be applied to the synthesis of "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid," although the specific details of such a synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of bicyclic compounds can be complex, and the substituents can significantly influence the properties of the molecule. For example, the study of electrical effects of substituent groups in saturated systems has shown that substituents at the 4-position of bicyclo[2.2.2]octane-1-carboxylic acids can influence reactivity, even though resonance interaction is not possible . This implies that the benzyloxycarbonylamino group in the compound of interest could also affect its reactivity and molecular properties.

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions. Acid-promoted bicyclization of arylacetylenes to benzobicyclo[3.2.1]octanes involves cationic rearrangements , and bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate has been used as an oxidant for cleavage of nitrogen double bonds and oxidation of alcohols . These studies provide insights into the types of reactions that bicyclic compounds can participate in, which may be relevant to the chemical behavior of "4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds can be influenced by their substituents. Inductive effects in isolated molecules, such as 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, have been studied using density functional theory, and the effects of various substituents have been evaluated . This suggests that the benzyloxycarbonylamino substituent in the compound of interest could have a significant impact on its acidity and other physical properties. Additionally, the preparation of related compounds, such as 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, provides information on the synthesis and potential reactivity of such molecules .

Aplicaciones Científicas De Investigación

Síntesis enantioselectiva

Este compuesto se puede utilizar en la síntesis enantioselectiva de biciclo[2.2.2]octano-1-carboxilatos . Este proceso permite la creación de una amplia gama de biciclo[2.2.2]octano-1-carboxilatos con rendimientos buenos a excelentes y enantioselectividades excelentes en condiciones libres de metales, suaves y operativamente simples .

Investigación de antibióticos

La estructura biciclo[2.2.2]octano se encuentra en varias moléculas biológicamente significativas, como la platencina . La platencina es un antibiótico que bloquea las enzimas FabF y FabH y exhibe una actividad antibacteriana de amplio espectro contra patógenos Gram-positivos que muestran resistencia a los antibióticos actuales . Por lo tanto, este compuesto podría utilizarse potencialmente en la síntesis de nuevos antibióticos.

Síntesis de productos naturales

El biciclo[2.2.2]octano es una estructura privilegiada que se encuentra en una gran cantidad de productos naturales, como atisanos y ent-atisanos, alcaloides de tipo atisina, denudatina y daphmanidina . Por lo tanto, este compuesto podría utilizarse en la síntesis de estos productos naturales.

Investigación de rotores moleculares

El biciclo[2.2.2]octano es la unidad central de un tipo de rotor molecular . Por lo tanto, este compuesto podría utilizarse potencialmente en la investigación relacionada con rotores moleculares.

Aplicaciones de disolventes sólidos

Existe la posibilidad de utilizar este compuesto en la preparación de materiales porosos transparentes, que pueden ofrecer un acceso diferente al estudio de moléculas en un espacio confinado sólido .

Síntesis de análogos para evaluaciones biológicas

Debido a la escasa eficacia in vivo de la platencina, es necesario obtener análogos para nuevas evaluaciones biológicas . Este compuesto podría utilizarse potencialmente en la síntesis de estos análogos.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if on skin or in eyes .

Propiedades

IUPAC Name |

4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c19-14(20)16-6-9-17(10-7-16,11-8-16)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCUXTYUESPPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443224 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444344-91-6 | |

| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

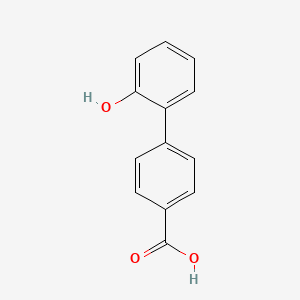

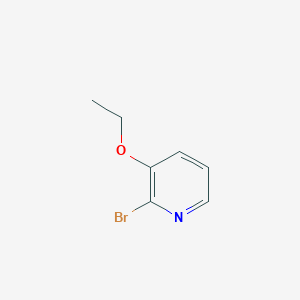

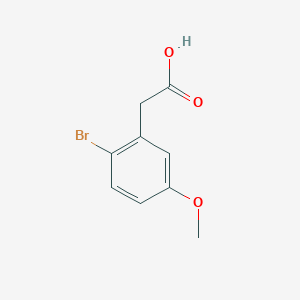

![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)

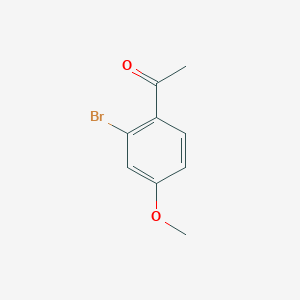

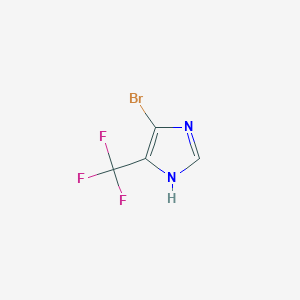

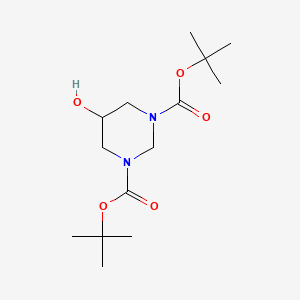

![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)

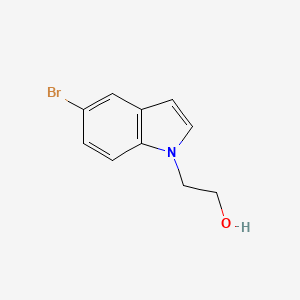

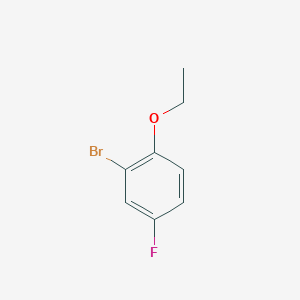

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)